
2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide typically involves the reaction of heptafluorobutyric acid with hydroxylamine and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutyric acid derivatives, while substitution reactions can produce various fluorinated compounds with different functional groups.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific enzyme or protein targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-hydroxy-N-methylbutanamide is unique due to its combination of fluorine atoms and functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers higher thermal stability and resistance to chemical reactions, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
193008-44-5 |
|---|---|
Formule moléculaire |
C5H4F7NO2 |
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C5H4F7NO2/c1-13(15)2(14)3(6,7)4(8,9)5(10,11)12/h15H,1H3 |
Clé InChI |
UBFQJYVHHMWXJH-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


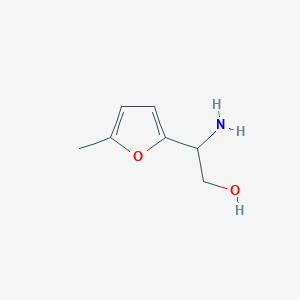
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
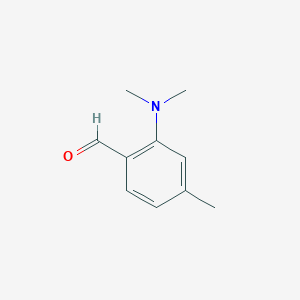
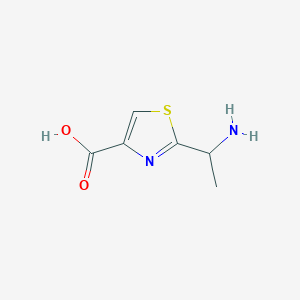
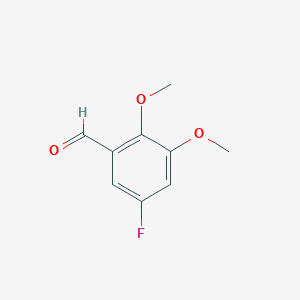
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
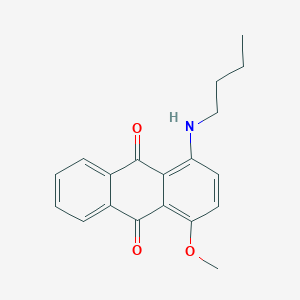
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)

![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)

